

# Toxicological Profile of Sebuthylazine in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |
|----------------------|---------------|-----------|--|--|
| Compound Name:       | Sebuthylazine |           |  |  |
| Cat. No.:            | B166565       | Get Quote |  |  |

Disclaimer: Publicly available toxicological data for **sebuthylazine** is limited. Consequently, this document extensively utilizes data from terbuthylazine, a structurally similar chlorotriazine herbicide, as a surrogate to provide a comprehensive overview. This substitution will be explicitly noted where applicable. This guide is intended for researchers, scientists, and drug development professionals.

### **Executive Summary**

Sebutylazine is a selective, systemic herbicide belonging to the chlorotriazine class.[1] Its primary mode of action in plants is the inhibition of photosynthesis at photosystem II.[1] While its mammalian toxicity appears to be low in terms of acute lethality, a comprehensive toxicological profile is not well-established in publicly accessible literature. This guide synthesizes the available data for **sebuthylazine** and its close analog, terbuthylazine, to present a detailed toxicological profile covering acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. All quantitative data are summarized in structured tables, and key experimental protocols and potential toxicological pathways are visualized.

### **Chemical Identity**



| Property                                                                                                                                                    | Value                                                         | Source |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------|--------|
| IUPAC Name                                                                                                                                                  | N2-sec-butyl-6-chloro-N4-<br>ethyl-1,3,5-triazine-2,4-diamine | [1]    |
| CAS Number                                                                                                                                                  | 7286-69-3                                                     | [1]    |
| Molecular Formula                                                                                                                                           | C <sub>9</sub> H <sub>16</sub> CIN <sub>5</sub>               | [1]    |
| Molecular Weight                                                                                                                                            | 229.71 g/mol                                                  | [1]    |
| Sebuthylazine possesses a chiral center, resulting in (R)- Chemical Structure and (S)-enantiomers. Commercial formulations are typically a racemic mixture. |                                                               | [1]    |

# **Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)**

Specific toxicokinetic data for **sebuthylazine** in mammals is not readily available. However, studies on the related compound terbuthylazine indicate that it is almost completely absorbed from the gastrointestinal tract following oral administration in rats.[2] Approximately 30% of a dermal dose is absorbed.[2] Once absorbed, terbuthylazine is extensively metabolized and rapidly excreted, primarily within 48 hours, with about two-thirds eliminated in the urine and the remainder in the feces.[2] There is no evidence of significant bioaccumulation in organs.[2] One of the known degradation products of **sebuthylazine** is desethyl-**sebuthylazine**.[3]

### **Acute Toxicity**

Sebutylazine exhibits low acute oral toxicity in rats.[1] Data for other routes of exposure are not available for **sebuthylazine**. The table below includes data for both **sebuthylazine** and terbuthylazine for a comparative perspective.

Table 1: Acute Toxicity of **Sebuthylazine** and Terbuthylazine



| Study                                  | Species      | Route      | Endpoint         | Value<br>(mg/kg bw)  | Reference |
|----------------------------------------|--------------|------------|------------------|----------------------|-----------|
| Sebutylazine                           |              |            |                  |                      |           |
| Acute Oral                             | Rat          | Oral       | LD <sub>50</sub> | > 3000               | [1]       |
| Terbuthylazin<br>e (Surrogate<br>Data) |              |            |                  |                      |           |
| Acute Oral                             | Rat (female) | Oral       | LD <sub>50</sub> | 1503                 | [2]       |
| Acute Oral                             | Hamster      | Oral       | LD <sub>50</sub> | > 3000               | [2]       |
| Acute Dermal                           | Rat          | Dermal     | LD <sub>50</sub> | > 2000               | [2]       |
| Acute Dermal                           | Rabbit       | Dermal     | LD50             | > 4000               | [2]       |
| Acute<br>Inhalation                    | Rat          | Inhalation | LC50             | Very Low<br>Toxicity | [2]       |
| Skin Irritation                        | Rabbit       | Dermal     | -                | Not an irritant      | [2]       |
| Eye Irritation                         | Rabbit       | Ocular     | -                | Slight irritant      | [2]       |
| Skin<br>Sensitization                  | Guinea Pig   | Dermal     | -                | Not a<br>sensitizer  | [2]       |

### **Sub-chronic and Chronic Toxicity**

No sub-chronic or chronic toxicity data were found for **sebuthylazine**. The following data for terbuthylazine provides an indication of potential long-term effects.

Table 2: Sub-chronic and Chronic Toxicity of Terbuthylazine (Surrogate Data)



| Study<br>Duration | Species | Route       | NOAEL<br>(mg/kg<br>bw/day) | LOAEL<br>(mg/kg<br>bw/day) | Key<br>Findings<br>at LOAEL                                                                                                                                                                                                     | Referenc<br>e |
|-------------------|---------|-------------|----------------------------|----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------|
| 28-day            | Rat     | Oral (diet) | -                          | 8                          | Reduced body weight gain, decreased food and water intake.                                                                                                                                                                      | [2]           |
| 28-day            | Rabbit  | Dermal      |                            | 500                        | Slightly reduced weight gain, sedation, unsteadine ss, diarrhea, ruffled fur, tremors, wasting, slight skin irritation, changes in blood clotting time and serum biochemistr y suggestive of liver toxicity, reduced kidney and | [2]           |



|          |     |             |     |     | ovary<br>weights in<br>females.                   |
|----------|-----|-------------|-----|-----|---------------------------------------------------|
| 12-month | Dog | Oral (diet) | 0.4 | 1.7 | Decreased food consumptio n and body weight loss. |

### Genotoxicity

There is a lack of specific genotoxicity data for **sebuthylazine**. Studies on terbuthylazine indicate it is not mutagenic in bacterial assays but may have some potential to cause DNA damage in mammalian cells.

Table 3: Genotoxicity of Terbuthylazine (Surrogate Data)



| Assay                                           | Test System                                                     | Metabolic<br>Activation | Result                                                                                                                                                           | Reference |
|-------------------------------------------------|-----------------------------------------------------------------|-------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Bacterial<br>Reverse<br>Mutation (Ames<br>test) | Salmonella<br>typhimurium                                       | With and without        | Negative                                                                                                                                                         | [2]       |
| Chromosomal<br>Aberration                       | Human<br>lymphocytes                                            | With and without        | Negative                                                                                                                                                         | [2]       |
| DNA Repair                                      | Rat hepatocytes                                                 | -                       | Negative                                                                                                                                                         | [2]       |
| DNA Repair                                      | Human<br>fibroblasts                                            | -                       | Negative                                                                                                                                                         | [2]       |
| In vivo<br>Chromosome<br>Damage                 | Mouse bone<br>marrow                                            | -                       | Negative                                                                                                                                                         | [2]       |
| Alkaline Comet<br>Assay                         | Human<br>lymphocytes and<br>HepG2 cells                         | -                       | Low-level DNA instability                                                                                                                                        | [4][5]    |
| hOGG1-modified<br>Comet Assay                   | Human<br>lymphocytes and<br>HepG2 cells                         | -                       | Oxidative DNA<br>damage did not<br>prevail                                                                                                                       | [4][5]    |
| In vivo Alkaline<br>Comet Assay                 | Mouse<br>leukocytes, bone<br>marrow, liver,<br>and kidney cells | -                       | DNA instability observed in all cell types, most pronounced in liver and kidney. Suggests formation of reactive metabolites capable of inducing DNA cross-links. | [4][5]    |



# **Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)**

The following provides a generalized workflow for an in vitro chromosomal aberration test, a key study in assessing genotoxicity.





Click to download full resolution via product page

Caption: Workflow for an in vitro chromosomal aberration assay.



### Carcinogenicity

No carcinogenicity studies on **sebuthylazine** were identified. Long-term studies on terbuthylazine in rats and mice provided limited evidence of carcinogenicity, with an observed increase in the incidence of mammary tumors and Leydig cell tumors in rats.[6] Based on this, the U.S. EPA classified terbuthylazine as a Group D carcinogen, indicating inadequate evidence to determine its carcinogenicity in humans.[6] One study found that terbuthylazine did not act as a promoter for DMBA-induced mammary carcinogenesis in rats.[6]

### **Reproductive and Developmental Toxicity**

Specific reproductive and developmental toxicity data for **sebuthylazine** are not available. The following table summarizes the findings for terbuthylazine.

Table 4: Reproductive and Developmental Toxicity of Terbuthylazine (Surrogate Data)



| Study<br>Type     | Species | Dosing<br>Period | Materna<br>I<br>NOAEL<br>(mg/kg/<br>day) | Develop<br>mental<br>NOAEL<br>(mg/kg/<br>day) | Materna<br>I Effects<br>at<br>LOAEL                          | Develop<br>mental<br>Effects<br>at<br>LOAEL                                          | Referen<br>ce |
|-------------------|---------|------------------|------------------------------------------|-----------------------------------------------|--------------------------------------------------------------|--------------------------------------------------------------------------------------|---------------|
| Develop<br>mental | Rat     | Gestation        | -                                        | -                                             | Reduced<br>body<br>weight<br>gain at<br>30<br>mg/kg/da<br>y. | No<br>significan<br>t adverse<br>effects<br>on<br>fetuses<br>at 30<br>mg/kg/da<br>y. | [2]           |
| Develop<br>mental | Rabbit  | Gestation        | > 4.5                                    | > 4.5                                         | No evidence of maternal toxicity at the highest dose tested. | No evidence of fetal toxicity at the highest dose tested.                            | [2]           |

# Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

The following diagram illustrates a typical workflow for a prenatal developmental toxicity study.





Click to download full resolution via product page

Caption: Workflow for a prenatal developmental toxicity study.



# Other Toxicological Endpoints Neurotoxicity

No specific neurotoxicity studies for **sebuthylazine** were found.

### **Immunotoxicity**

Data on the immunotoxicity of **sebuthylazine** is not available.

#### **Endocrine Disruption**

Triazine herbicides, as a class, have been investigated for their potential to act as endocrine-disrupting chemicals.[7][8] Some studies suggest that certain triazines may interfere with hormone systems. However, specific data on the endocrine-disrupting potential of **sebuthylazine** is lacking.

The diagram below illustrates a generalized signaling pathway for potential endocrine disruption by a xenobiotic, which could be a relevant area of investigation for **sebuthylazine**.



Click to download full resolution via product page

Caption: Potential endocrine disruption signaling pathway.

#### Conclusion

The available data on the mammalian toxicology of **sebuthylazine** is sparse. Based on limited acute toxicity data, it appears to have low acute oral toxicity. For a more complete



understanding of its toxicological profile, data from the structurally similar herbicide, terbuthylazine, has been used as a surrogate. This surrogate data suggests that while terbuthylazine has low acute toxicity, repeated exposure may lead to effects on body weight, liver, and kidneys. Genotoxicity data for terbuthylazine is largely negative in standard assays, though some studies indicate a potential for inducing DNA instability in mammalian cells. There is limited evidence for carcinogenicity in rats. Developmental toxicity studies in rats showed some maternal effects at high doses, while no adverse effects were seen in rabbits. The potential for **sebuthylazine** to act as an endocrine disruptor, a property suggested for some triazines, requires further investigation. Due to the significant data gaps for **sebuthylazine**, further research is necessary to definitively characterize its toxicological profile in mammals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Sebuthylazine (Ref: GS 13528) [sitem.herts.ac.uk]
- 2. PPDB A to Z Index [sitem.herts.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. reachcentrum.eu [reachcentrum.eu]
- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 6. Updated peer review of the pesticide risk assessment for the active substance terbuthylazine in light of confirmatory data submitted PMC [pmc.ncbi.nlm.nih.gov]
- 7. genedirex.com [genedirex.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- To cite this document: BenchChem. [Toxicological Profile of Sebuthylazine in Mammals: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166565#toxicological-profile-of-sebuthylazine-in-mammals]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com